N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Overview
Description
N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a 4-methoxybenzoyl group and an oxamide linkage, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide typically involves the following steps:
Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Synthesis of 4-(4-methoxybenzoyl)piperazine: The 4-methoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Formation of the oxamide linkage: The resulting 4-(4-methoxybenzoyl)piperazine is reacted with 4-methoxyphenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups in the benzoyl moiety can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxybenzoyl derivatives.
Reduction: Formation of 4-methoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: The compound’s interactions with various enzymes and receptors are of interest for understanding its biological activity and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide involves its interaction with specific molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Another compound with a piperazine ring and methoxy substitution, used in various pharmacological studies.
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A compound with similar structural features but different substituents, known for its selective dopamine D4 receptor activity.
Uniqueness
N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N’-(4-methoxyphenyl)oxamide is unique due to its specific combination of a piperazine ring, methoxybenzoyl group, and oxamide linkage. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-31-19-7-3-17(4-8-19)23(30)27-15-13-26(14-16-27)12-11-24-21(28)22(29)25-18-5-9-20(32-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWSJKLJOJQFNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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